(5-(2-((2R,6S)-2,6-dimethylmorpholino)-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)-2-methoxyphenyl)methanol), also known by its PubChem ID 16736978 and CAS number 938440-64-3, is a compound being investigated for its potential as a modulator of the mammalian target of rapamycin (mTOR) pathway. mTOR is a protein kinase that plays a critical role in cell growth, proliferation, and survival [PubChem, National Institutes of Health (US), ""].
Studies suggest that (5-(2-((2R,6S)-2,6-dimethylmorpholino)-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)-2-methoxyphenyl)methanol may function as an mTOR inhibitor. mTOR inhibitors are a class of drugs that have shown promise in cancer treatment by blocking the uncontrolled cell division characteristic of tumors [National Cancer Institute, ""].
The key features of Ku-0063794's structure include:
The specific synthesis of Ku-0063794 has not been publicly disclosed. However, the general approach for synthesizing similar pyridopyrimidine derivatives often involves condensation reactions and cyclization steps [].
Data on the specific physical and chemical properties of Ku-0063794, such as melting point, boiling point, and solubility, is not yet publicly available.
Ku-0063794 is reported to function as an mTOR inhibitor []. mTOR regulates cell growth and proliferation. Inhibiting mTOR disrupts these processes, potentially leading to cell death in cancer cells []. The detailed molecular mechanism by which Ku-0063794 interacts with mTOR is still under investigation.
Acute Toxic